1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea
Description
This compound features a pyrrolidin-5-one core substituted at the 3-position with a 3,4-dimethylphenyl group and a urea moiety linked to a tetrahydrofuran-2-ylmethyl chain. The 3,4-dimethylphenyl group enhances lipophilicity, while the urea and tetrahydrofuran (THF) moieties contribute to hydrogen bonding and solubility modulation, respectively.
Properties
IUPAC Name |
1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(oxolan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-12-5-6-15(8-13(12)2)21-11-14(9-17(21)22)20-18(23)19-10-16-4-3-7-24-16/h5-6,8,14,16H,3-4,7,9-11H2,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHDEFCASKVQFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3CCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a complex organic compound belonging to the class of urea derivatives. Its unique structure, which includes a pyrrolidinone ring and various substituents, suggests potential biological activities that merit detailed investigation. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 390.5 g/mol. The presence of both the pyrrolidinone ring and urea moiety contributes to its distinct chemical properties, potentially influencing its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 390.5 g/mol |
| Structure | Urea derivative with a pyrrolidinone ring |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It is believed to modulate various signaling pathways that influence cell proliferation, apoptosis, and differentiation. The compound may interact with enzymes or receptors involved in critical cellular processes, leading to diverse biological effects.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that urea derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms often involve the inhibition of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it can protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role in disease progression.
Case Studies
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored a series of urea derivatives for their anticancer properties. The results indicated that compounds with structural similarities to this compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, including breast and colon cancer cells .
Case Study 2: Neuroprotection
In another study focused on neuroprotection, researchers evaluated the effects of urea derivatives on neuronal cell lines exposed to oxidative stress. The findings revealed that these compounds significantly reduced cell death rates and improved cell viability compared to untreated controls . This suggests potential applications in treating neurodegenerative conditions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of the target compound and its analogs:
*Calculated based on molecular formula.
†Estimated based on structural analogs.
‡Calculated from data in .
Key Observations:
Core Structure Differences :
- The target compound’s pyrrolidin-5-one core distinguishes it from pyrazoline () and pyrazolidin-3-one () analogs. Pyrrolidin-5-one derivatives are often explored for conformational rigidity and hydrogen-bonding capabilities, which may enhance target binding compared to pyrazoline’s planar structure .
- The sulfonylethyl-carboxamide analog () shares the pyrrolidin-5-one core but replaces the urea-THF group with a sulfonyl-carboxamide chain, likely altering solubility and target specificity .
Substituent Effects: 3,4-Dimethylphenyl Group: Common across all compounds, this group contributes to lipophilicity and π-π stacking interactions. In the pyrazoline derivatives (), longer alkoxy chains (e.g., heptanoyloxy) further increase hydrophobicity, as reflected in higher Rf values (0.87–0.89) . Urea vs. THF Methyl vs. Alkoxy Chains: The THF methyl group in the target compound balances hydrophilicity and steric bulk, contrasting with the flexible alkoxy chains in pyrazoline derivatives, which may reduce metabolic stability .
Physicochemical Properties
- Melting Points : The pyrazoline derivatives () exhibit melting points between 121–130°C, suggesting moderate crystallinity. The target compound’s melting point is unreported but could be influenced by the urea-THF group’s ability to form intramolecular hydrogen bonds .
- Chromatographic Behavior : Pyrazoline derivatives have Rf values of 0.87–0.89 (petroleum ether/ethyl acetate, 4:1), indicating moderate polarity. The target compound’s Rf is unreported but may differ due to the urea group’s polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
